
2-Hexyl-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, or sulfonated thiazoles.
Applications De Recherche Scientifique
2-Hexyl-1,2-thiazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its biological activity.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mécanisme D'action
The mechanism of action of 2-Hexyl-1,2-thiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The sulfur and nitrogen atoms in the thiazole ring can form strong interactions with metal ions or other biomolecules, leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,2-thiazol-3(2H)-one: Similar structure but with a methyl group instead of a hexyl group.
2-Phenyl-1,2-thiazol-3(2H)-one: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness
2-Hexyl-1,2-thiazol-3(2H)-one is unique due to its hexyl side chain, which can influence its solubility, reactivity, and biological activity compared to other thiazoles.
Propriétés
Numéro CAS |
33319-59-4 |
|---|---|
Formule moléculaire |
C9H15NOS |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
2-hexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H15NOS/c1-2-3-4-5-7-10-9(11)6-8-12-10/h6,8H,2-5,7H2,1H3 |
Clé InChI |
AGFUKMDRIHASIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)C=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
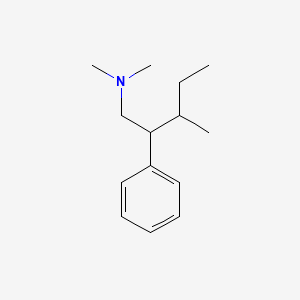
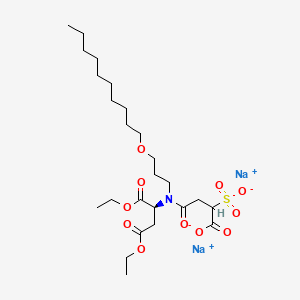
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
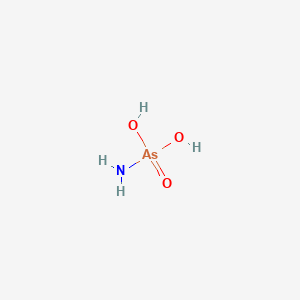
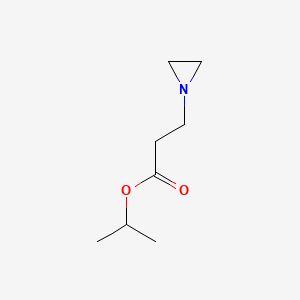
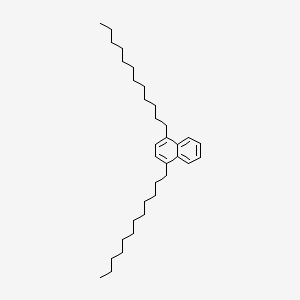
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
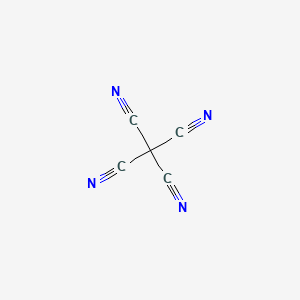
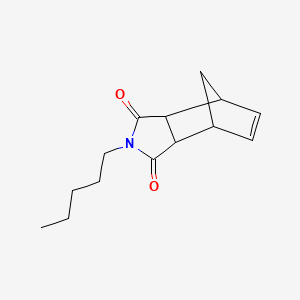
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
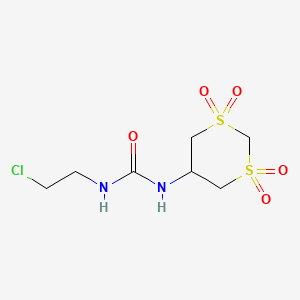
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
